Methyl 4-fluorocinnamate

説明

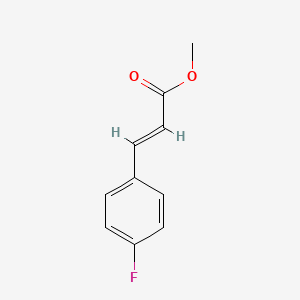

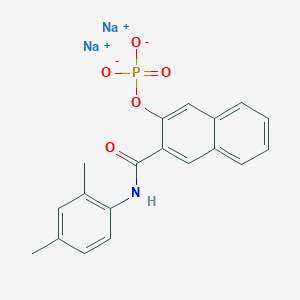

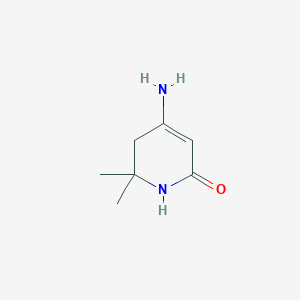

Methyl 4-fluorocinnamate is a chemical compound with the molecular formula FC6H4CH=CHCO2CH3 . It is predominantly trans and has a molecular weight of 180.18 .

Molecular Structure Analysis

The molecular structure of Methyl 4-fluorocinnamate consists of a cinnamate (phenyl ring attached to a carbon-carbon double bond and a carbonyl group) with a fluorine atom attached to the fourth carbon of the phenyl ring . The presence of the fluorine atom, a highly electronegative element, likely influences the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

Methyl 4-fluorocinnamate is a solid substance . Its melting point is between 45-49 °C . The compound’s SMILES string is [H]\C (=C (\ [H])c1ccc (F)cc1)C (=O)OC .科学的研究の応用

Synthesis and Catalysis

Methyl 4-fluorocinnamate is synthesized through esterification of 4-fluorocinnamic acid and methanol, using strongly acidic cationic exchange resin as a catalyst. This method is cost-efficient, less erosive to equipment, and suitable for large-scale preparation of chiral medicinal materials. The optimum yield achieved was 97.5%, with the product's purity confirmed through various spectroscopic methods (Si, 2004).

Spectroscopic Studies

Methyl 4-fluorocinnamate has been studied using 13C and 19F NMR spectroscopy. These studies provide insight into the compound's electronic structure and its reactions with different substituents. The research found that substituent effects on the fluorine atom are normal, which contrasts with expectations based on charge alternation (Robinson, Stablein, & Slater, 1990).

Drug Delivery Research

Modified chitosans, such as methylated N-(4-N,N-dimethylaminocinnamyl) chitosan, have been investigated for their potential in enhancing intestinal absorption of therapeutic macromolecules. These compounds can increase cell permeability in a dose-dependent manner, showing potential as absorption enhancers (Kowapradit et al., 2010).

Environmental Biotechnology

Methyl 4-fluorocinnamate has been studied in the context of environmental biotechnology. For instance, a rotating biological contactor (RBC) was used to treat shock loadings of 4-fluorocinnamic acid, with bioaugmentation showing potential for removing the fluorinated compound in wastewater treatment (Amorim et al., 2013).

Biodegradation Studies

A study on the complete biodegradation of 4-fluorocinnamic acid by a bacterial consortium, including Arthrobacter sp. and Ralstonia sp., demonstrated the potential for microbial degradation of this compound. The study provided insights into the metabolic pathways involved in the biodegradation process (Hasan et al., 2010).

Spectroscopic and Dynamic Studies

The excited-state dynamics and spectroscopic properties of methyl 4-fluorocinnamate have been extensively studied. These studies are crucial for understanding the photophysical behavior of compounds related to the chromophore of the Photoactive Yellow Protein, revealing how different factors like water complexation and isotopic substitution affect its properties (Tan et al., 2013).

特性

IUPAC Name |

methyl (E)-3-(4-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNCAEKOZRUMTB-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

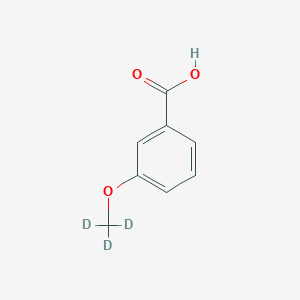

![8-Ethynyl-1,4-dioxaspiro[4.5]decane](/img/structure/B3175948.png)

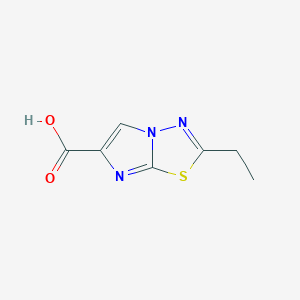

![Ethyl 2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3175993.png)